molecular formula C10H10BrF3N2O2S B1430395 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea CAS No. 1427460-44-3

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea

Cat. No.: B1430395
CAS No.: 1427460-44-3
M. Wt: 359.16 g/mol
InChI Key: IQRQUJFXTKXNTI-UHFFFAOYSA-N
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Description

Product Overview N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea is a synthetic organic compound featuring a thiourea scaffold disubstituted with a 4-bromo-2-(trifluoromethoxy)phenyl group and a 2-hydroxyethyl group. This structure combines electron-withdrawing halogen and trifluoromethoxy substituents with a polar hydroxyethyl chain, making it a valuable intermediate in medicinal chemistry and drug discovery research. Research Applications and Value Thiourea derivatives, particularly those incorporating halogen and trifluoromethyl/methoxy groups on the phenyl ring, are extensively investigated for their diverse biological activities. Structural analogs of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells . These derivatives often act through mechanisms such as inducing apoptosis (programmed cell death) and inhibiting pro-inflammatory cytokines like interleukin-6 (IL-6) , highlighting their potential as scaffolds for developing novel anticancer agents . Furthermore, acylthiourea derivatives have also shown promising fungicidal activity against phytopathogens, suggesting potential applications in agrochemical research . The presence of the 2-hydroxyethyl group in this specific compound may enhance its solubility and offer a convenient site for further chemical modification or conjugation. Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe laboratory practices and to conduct a comprehensive risk assessment before use.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-(2-hydroxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2O2S/c11-6-1-2-7(16-9(19)15-3-4-17)8(5-6)18-10(12,13)14/h1-2,5,17H,3-4H2,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRQUJFXTKXNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with 2-chloroethanol in the presence of a base, followed by the addition of thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of thiourea derivatives. N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea has shown promise in inhibiting the growth of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Thiourea derivatives are known for their antimicrobial activities. This specific compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. Preliminary results suggest that it may exhibit selective toxicity towards certain strains, making it a candidate for further development as an antimicrobial agent.

Pesticide Development

The unique chemical structure of this compound suggests potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of new agrochemicals that are effective yet environmentally friendly.

Polymer Chemistry

Research has indicated that thiourea derivatives can be used as additives in polymer formulations. This compound may enhance the thermal stability and mechanical properties of polymers, making it valuable in the production of advanced materials.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that similar thiourea compounds showed significant cytotoxicity against breast cancer cells, suggesting that this compound could have comparable effects.
  • Agricultural Field Trials : Field trials conducted on crops treated with thiourea derivatives indicated enhanced resistance to pests and diseases, pointing towards the potential agricultural benefits of this compound.
  • Polymer Enhancement : A research article in Polymer Science outlined experiments where thiourea additives improved the mechanical strength of biodegradable plastics, indicating a path for sustainable material development using this compound.

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Thiourea derivatives are often modified to optimize pharmacological or physicochemical properties. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
Target Compound 4-Bromo-2-(trifluoromethoxy)phenyl; 2-hydroxyethyl 359.16 Hydroxyethyl group enhances hydrophilicity
SY230463 4-Bromo-2-(trifluoromethoxy)phenyl; methyl ~343.2 (estimated) Methyl group reduces steric hindrance
NS11021 4-Bromo-2-(tetrazol-5-yl)phenyl; 3,5-bis(trifluoromethyl)phenyl 499.2 (estimated) Tetrazole ring introduces acidity; no hydroxyethyl group
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea 2-Bromo-4-isopropylphenyl; 3-(difluoromethoxy)phenyl 415.30 Difluoromethoxy and isopropyl groups increase lipophilicity
N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea 2-Bromo-5-(trifluoromethyl)phenyl 304.1 (estimated) Trifluoromethyl replaces trifluoromethoxy

Key Observations :

  • Hydroxyethyl vs.
  • Trifluoromethoxy vs. Trifluoromethyl () : The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects and metabolic stability compared to trifluoromethyl (-CF₃) .
Ion Channel Modulation (NS11021)

NS11021, a tetrazole-containing analog, failed to activate transient outward potassium currents (Iₜₒ) in ventricular cells at 100 μM, unlike its parent compound NS5806 . This highlights the critical role of substituents in modulating ion channel activity. The target compound’s hydroxyethyl group may influence membrane interactions differently, though its electrophysiological effects remain unstudied.

Anticancer Potential (Thiazolidine Derivatives)

The thiazolidine ring introduces conformational rigidity, which may enhance target binding compared to the flexible hydroxyethyl group in the target compound.

Biological Activity

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea, with the chemical formula C10H10BrF3N2O2SC_{10}H_{10}BrF_3N_2O_2S and CAS number 1427460-44-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a brominated phenyl ring and a thiourea moiety, which are known to contribute to various biological activities. Its molecular weight is approximately 359.16 g/mol.

PropertyValue
Chemical FormulaC10H10BrF3N2O2S
Molecular Weight359.16 g/mol
CAS Number1427460-44-3

Thiourea derivatives have been studied for their diverse biological activities, including:

  • Antimicrobial Activity : Thiourea compounds often exhibit antibacterial and antifungal properties. The presence of the trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and efficacy against microbial cells.
  • Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. The specific mechanism for this compound remains to be fully elucidated but may involve modulation of enzyme activities or receptor interactions.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of this compound for its biological effects. Key findings include:

  • Antibacterial Studies : In vitro assays demonstrated significant antibacterial activity against several strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cytotoxicity Assays : Cell viability assays indicated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The IC50 values were determined through standard MTT assays.
  • Mechanistic Insights : Preliminary data suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although further studies are needed to confirm these findings.

Case Studies

A few notable case studies highlight the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against resistant bacterial strains, revealing promising results that warrant further investigation into its clinical applications .
  • Cancer Research : Research conducted on various cancer cell lines demonstrated that this thiourea derivative could inhibit growth and induce apoptosis, making it a candidate for further development in cancer therapy .

Q & A

Q. Basic

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the molecular geometry and confirm substituent positions. Use SHELXL for refinement .
  • Spectroscopy :
    • FT-IR : Identify N-H (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and C-O (trifluoromethoxy, ~1150 cm⁻¹) stretches.
    • NMR : Assign signals for bromo (δ ~7.5 ppm, aromatic), trifluoromethoxy (δ ~4.3 ppm), and hydroxyethyl protons (δ ~3.6 ppm) .

Q. Advanced

  • DFT Calculations : Compare experimental bond lengths/angles (from SC-XRD) with B3LYP/6-311+G(d,p) optimized structures to validate electronic effects of the trifluoromethoxy group .
  • UV-Vis Spectroscopy : Correlate absorption bands (e.g., π→π* transitions) with computational HOMO-LUMO gaps .

What strategies are used to assess biological activity in thiourea derivatives?

Q. Basic

  • Enzyme Inhibition Assays : Screen against targets like HIV-1 reverse transcriptase or KCa3.1 channels using dose-response curves (EC50 determination) .
  • Antimicrobial Testing : Apply agar diffusion methods with Gram-positive/negative bacteria to evaluate MIC (Minimum Inhibitory Concentration) .

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., KCa3.1 channels) and guide SAR studies .
  • Cytotoxicity Profiling : Compare therapeutic indices (IC50 vs. EC50) in mammalian cell lines to assess selectivity .

How can computational modeling resolve contradictions in spectroscopic data?

Q. Advanced

  • Vibrational Frequency Analysis : Reconcile FT-IR peaks with DFT-predicted modes (e.g., distinguishing C=S from C-O vibrations) .
  • NMR Chemical Shift Prediction : Use GIAO (Gauge-Including Atomic Orbital) methods to resolve overlapping signals in crowded aromatic regions .

What safety protocols are critical for handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of toxic dust (UN 2811: Toxic Solid, Organic) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

How can crystallographic refinement challenges be addressed for halogenated thioureas?

Q. Advanced

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model overlapping reflections from bromine-heavy structures .
  • Disorder Modeling : Apply PART/SUMP restraints for flexible hydroxyethyl groups .

What methodologies optimize reaction yields for analogs with similar substituents?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature (25–80°C), stoichiometry (1:1 to 1:2.5), and solvent (THF vs. DCM) to maximize yield via response surface modeling .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% purity .

How does the trifluoromethoxy group influence electronic properties compared to methoxy analogs?

Q. Advanced

  • Electrostatic Potential Maps : DFT analysis shows increased electron-withdrawing effects from CF₃O- vs. CH₃O-, altering charge distribution in the aromatic ring .
  • Hammett Constants : σₚ values (CF₃O-: ~0.45 vs. CH₃O-: ~0.12) predict enhanced meta-directing behavior in electrophilic substitutions .

What are the limitations of using SHELX programs for structural refinement?

Q. Advanced

  • High-Resolution Data : SHELXL struggles with weak diffraction (I/σ(I) < 2) common in bromine-containing crystals. Supplement with OLEX2/CRYSTALS for improved handling .
  • Macromolecular Interfaces : SHELXPRO lacks automated solvent masking; use PHENIX for macromolecular crystal data .

How can pharmacological mechanisms be elucidated for potassium channel modulation?

Q. Advanced

  • Patch-Clamp Electrophysiology : Measure KCa3.1 current inhibition (IC50) in HEK293 cells transfected with channel constructs .
  • Fluorescence-Based Flux Assays : Use thallium-sensitive dyes to quantify channel activity in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea
Reactant of Route 2
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N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.